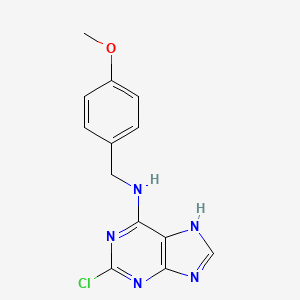

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-15-11-10-12(17-7-16-10)19-13(14)18-11/h2-5,7H,6H2,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWIUXGLBJTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine typically involves the reaction of 2-chloropurine with 4-methoxybenzylamine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of substituted purine derivatives.

Oxidation Reactions: Formation of oxo-purine derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine has shown significant promise as an anticancer agent. Research indicates that purine derivatives can inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to apoptosis in tumor cells, making these compounds potential candidates for cancer therapy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| U-937 | 0.55 |

| RPMI 8226 | 4.2 |

| CEM | 3.0 |

| ACHN | 2.5 |

The above table summarizes the cytotoxic effects observed in various human cancer cell lines, indicating that the compound exhibits varying degrees of potency depending on the specific cell type.

Enzyme Inhibition

The compound may also act as an inhibitor of enzymes involved in nucleotide metabolism, which could alter cellular functions in rapidly dividing cells, such as those found in tumors . This mechanism suggests that it could be explored further for its role in metabolic regulation and potential therapeutic applications in metabolic disorders.

Antimicrobial Activity

Preliminary studies have indicated that similar purine derivatives possess antimicrobial properties against various pathogens, including certain gram-positive bacteria. The compound's ability to inhibit bacterial growth could make it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various purine derivatives, including this compound, researchers found that this compound exhibited significant cytotoxic effects against several cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with key metabolic enzymes involved in nucleotide synthesis. Results indicated that it could effectively inhibit these enzymes, leading to altered cellular metabolism and reduced proliferation rates in cancerous cells .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural variations and properties of analogs:

Biological Activity

2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a methoxybenzyl group, contributing to its reactivity and biological efficacy.

The molecular formula of this compound is C₁₃H₁₃ClN₄O, with a molecular weight of approximately 292.73 g/mol. The presence of functional groups such as the chloro and methoxybenzyl moieties plays a crucial role in the compound's interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting this process, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. The interaction with tubulin suggests that it may compete with other ligands for binding sites, thus affecting microtubule dynamics and cellular processes related to mitosis .

Anticancer Potential

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown varying IC₅₀ values across different cell lines, indicating its selective potency:

| Cell Line | IC₅₀ (µM) | Sensitivity |

|---|---|---|

| H1975 | 10.2 | Moderate |

| HL-60 | >20 | Resistant |

| HCT116 | 5.0 | Sensitive |

| HeLa | 8.0 | Sensitive |

| Vero | >20 | Resistant |

These results highlight the compound's potential as an effective anticancer agent, particularly against HCT116 and HeLa cell lines .

Induction of Apoptosis

Flow cytometry assays have confirmed that treatment with this compound leads to significant apoptosis in sensitive cancer cell lines. The percentage of apoptotic cells exceeded 70% in treated groups compared to controls, indicating robust pro-apoptotic activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the purine scaffold can enhance biological efficacy. For instance, substituents on the benzyl group or alterations in the chloro position may influence binding affinity and overall activity against cancer cells . The methoxy group is also believed to enhance solubility and bioavailability, further contributing to its therapeutic potential.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profile of this compound:

- Cytotoxicity Assessment : A study involving multiple cancer cell lines revealed that compounds with similar purine structures exhibited varying degrees of cytotoxicity, reinforcing the need for tailored modifications to optimize therapeutic outcomes.

- Apoptotic Response : In a comparative analysis with established chemotherapeutics like etoposide, this compound demonstrated superior apoptotic induction in certain cell lines, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

- Binding Studies : Investigations into the binding affinities of this compound with tubulin have provided insights into its mechanism of action, revealing competitive inhibition dynamics that could be leveraged for drug design .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of the purine core. Key steps include:

- Chlorination : Introduce chlorine at the 2-position using POCl₃ or PCl₅ under reflux (80–100°C, 6–8 hours) .

- Benzylation : React with 4-methoxybenzyl chloride in anhydrous DMF or THF, using K₂CO₃ as a base (60°C, 18 hours). Solvent choice impacts regioselectivity; DMF may favor N9 alkylation, while THF reduces side reactions .

- Workup : Precipitation via aqueous quenching followed by column chromatography (e.g., silica gel with EtOAC/petroleum ether) yields ~52–58% purity .

Critical factors : Temperature control during chlorination minimizes decomposition, while excess benzylating agent ensures complete substitution.

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the 4-methoxybenzyl group shows a singlet at δ 3.74 ppm (OCH₃) and aromatic protons at δ 6.93–7.38 ppm .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 365.1, observed = 365.1) .

- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., N9 vs. N7 alkylation) .

Methodological tip : Use deuterated DMSO for NMR to enhance solubility of aromatic purine derivatives.

Advanced Research Questions

Q. How does the 4-methoxybenzyl group influence receptor selectivity in adenosine receptor binding studies?

Answer: The 4-methoxybenzyl substituent enhances A3 adenosine receptor (A3AR) selectivity by:

- Hydrophobic interactions : The methoxy group stabilizes binding via van der Waals contacts with receptor subpockets .

- Steric effects : Bulkier substituents (e.g., 3-iodobenzyl in related compounds) reduce off-target binding to A1/A2A receptors .

Q. Experimental validation :

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Answer: Contradictions arise from assay variability or off-target effects. Mitigation approaches:

- Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to distinguish specific vs. nonspecific effects .

- Counter-screening : Use panels of related kinases (e.g., Nek2, CDK2) to confirm selectivity .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out artifactual cytotoxicity .

Example : A study found 2-chloro-N-(4-methoxybenzyl) derivatives inhibited AChE (IC₅₀ ~10 µM) but showed no cytotoxicity in HEK293 cells, suggesting target-specific activity .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Answer:

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ) with logP and solubility. Methoxy groups increase hydrophilicity (clogP ~2.5 vs. 3.8 for benzyl analogs) .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., low for this compound due to polar surface area >80 Ų) .

- Docking simulations : Identify modifications (e.g., fluorination at C8) to enhance binding free energy (ΔG ≤ -9 kcal/mol) .

Validation : Synthesize top-scoring virtual hits and compare in vitro/in vivo pharmacokinetics .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

- Low solubility : Co-crystallize with cyclodextrins or use mixed solvents (e.g., DMSO:EtOH 1:3) .

- Polymorphism : Screen crystallization conditions (temperature, evaporation rate) to isolate stable forms .

- Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to achieve resolution <1.0 Å .

Case study : A related purine derivative (N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine) was crystallized in orthorhombic P2₁2₁2₁ space group (R factor = 0.035) using slow evaporation from DMF/water .

Q. How do reaction byproducts form during synthesis, and how are they minimized?

Answer: Common byproducts include:

- N7-alkylated isomers : Caused by incomplete N9 selectivity. Mitigated by using sterically hindered bases (e.g., DBU) .

- Dechlorination : Occurs under prolonged heating. Controlled by limiting reaction time (<12 hours) and inert atmosphere .

Analytical control : Monitor reactions with TLC (Rf ~0.4 in 50% EtOAc/petroleum ether) and HPLC (C18 column, 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.